molecular formula C10H7BrClNO B14129532 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole CAS No. 885273-98-3

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole

Cat. No.: B14129532
CAS No.: 885273-98-3
M. Wt: 272.52 g/mol
InChI Key: NKAGEEBNULDAAU-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is a halogenated heterocyclic compound with the molecular formula C11H9BrClNO and a molecular weight of 286.55 g/mol . This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to an isoxazole ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The bromomethyl group is introduced through bromination of the methyl group attached to the isoxazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorophenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole can be compared with other halogenated isoxazole derivatives, such as:

    4-Bromomethyl-3-(4-methoxyphenyl)-isoxazole: Similar in structure but with a methoxy group instead of a chloro group, leading to different chemical reactivity and biological activity.

    4-Bromomethyl-3-(4-fluorophenyl)-isoxazole: Contains a fluorophenyl group, which may result in different pharmacokinetic properties.

    4-Bromomethyl-3-(4-bromophenyl)-isoxazole: Features a bromophenyl group, which can influence its chemical stability and reactivity

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

885273-98-3

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

4-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C10H7BrClNO/c11-5-8-6-14-13-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2

InChI Key

NKAGEEBNULDAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2CBr)Cl

Origin of Product

United States

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